molecular formula C4H8ClF2NO B6360999 (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride CAS No. 1433363-34-8

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride

Cat. No. B6360999
CAS RN: 1433363-34-8
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride, also known as 3R-4,4-DFPH or 3R-DFPH, is a derivative of the pyrrolidinone class of compounds. It is a colorless, odorless, crystalline solid with a melting point of 165-168°C. 3R-DFPH is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Routes : A study describes two enantioselective routes to 4,4-difluoropyrrolidin-3-ol, showcasing its use as a valuable building block in medicinal chemistry (Si et al., 2016).

Synthesis Techniques

  • Facile and Fluorination-Free Synthesis : Another research details a straightforward synthesis method for 3,3-difluoropyrrolidine hydrochloride, important in the synthesis of biologically active compounds (Wei et al., 2012).

Molecular Reactivity and Analysis

  • Characterization and Reactivity Studies : Research on a related heterocycle molecule explores its synthesis, characterization, and reactivity, contributing to the understanding of such compounds' properties (Murthy et al., 2017).
  • Conformational Analysis : A study presents the synthesis of 3-fluoro-4-hydroxyprolines, analyzing their conformational behavior and interaction with biological systems (Testa et al., 2018).

Application in Organic Synthesis

  • Synthesis of Bioactive Molecules : A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is reported, highlighting its role as an intermediate in the creation of various bioactive molecules (Kotian et al., 2005).

  • Synthesis of 1′-Aza-C-Nucleosides : This compound is used in the synthesis of pyrimidine 1′-aza-C-nucleosides, indicating its utility in nucleoside analog synthesis (Filichev & Pedersen, 2001).

  • Synthesis of Enantiomerically Pure Pyrrolidin-3-ols : The compound facilitates the creation of enantiomerically pure 4-substituted pyrrolidin-3-ols, useful in synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).

Biological and Medicinal Applications

  • Base Excision Repair Glycosylases : Transition state mimics based on pyrrolidin-3-ol derivatives were synthesized for profiling glycosylases involved in DNA repair, demonstrating the compound's relevance in biochemical studies (Chu et al., 2011).

  • Pathogen-Inducible Biosynthesis Pathway : In a study related to plant biochemistry, the compound is implicated in the biosynthesis of 3-deoxyanthocyanidins in sorghum, a response to fungal inoculation (Liu et al., 2010).

properties

IUPAC Name

(3R)-4,4-difluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(CN1)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4,4-difluoropyrrolidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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